Product packaging for VU0415374(Cat. No.:CAS No. 1266338-03-7)

VU0415374

Cat. No.: B611746
CAS No.: 1266338-03-7
M. Wt: 381.81
InChI Key: RZZCVJKQCRSTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0415374 is a small molecule compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . As an allosteric modulator, it binds to a site on the receptor that is distinct from the endogenous glutamate binding site, offering a potential for greater subtype selectivity . This mechanism allows this compound to potentiate the receptor's response to its natural activator, making it a valuable pharmacological tool for investigating the function of mGlu4 in the central nervous system . The mGlu4 receptor is a Class C G protein-coupled receptor (GPCR) that is primarily expressed presynaptically and is negatively coupled to adenylate cyclase through Gi/o proteins . Group III mGlu receptors, including mGlu4, are recognized as promising therapeutic targets for a range of neurological disorders . Preclinical research suggests that mGlu4 PAMs may have therapeutic potential in conditions such as Parkinson's disease, where they have demonstrated efficacy in models . Research using this compound has contributed to a deeper understanding of mGlu receptor pharmacology, including the complex behavior of receptor heterodimers. Studies indicate that the activity of mGlu4 PAMs can differ significantly between mGlu4 homodimers and mGlu2/4 heterodimers, with binding in the upper allosteric pocket of the transmembrane domain being critical for activity in the heterodimer complex . Researchers can use this compound to probe the role of mGlu4 in synaptic transmission, neuronal excitability, and its involvement in the pathophysiology of various psychiatric and neurologic disorders . The compound has a molecular formula of C20H16ClN3O3 and a molecular weight of 381.82 g/mol . It is supplied as a solid and should be stored at -20°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1266338-03-7

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.81

IUPAC Name

N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide

InChI

InChI=1S/C20H16ClN3O3/c1-27-18-12-13(23-20(26)17-8-4-5-11-22-17)9-10-16(18)24-19(25)14-6-2-3-7-15(14)21/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

RZZCVJKQCRSTKD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(NC(C2=CC=CC=C2Cl)=O)C(OC)=C1)C3=NC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0415374;  VU-0415374;  VU 0415374; 

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interaction of Vu0415374

Characterization as an mGlu4 Positive Allosteric Modulator (PAM)

VU0415374 has been characterized as a positive allosteric modulator of the mGlu4 receptor. targetmol.commedkoo.com PAMs are compounds that bind to a site on the receptor distinct from the orthosteric site, where the endogenous ligand glutamate (B1630785) binds. patsnap.comnih.gov By binding to this allosteric site, PAMs enhance the receptor's response to its natural ligand without directly activating the receptor themselves. patsnap.com This mechanism allows for a more subtle and potentially more physiological modulation of receptor activity, as the potentiation is dependent on the presence and concentration of the endogenous agonist. patsnap.commdpi.com Functional assays, including those using mGlu4 biosensors and second-messenger assays, have demonstrated that this compound enhances the action of agonists on the mGlu4 receptor. researchgate.netnih.gov

Allosteric Binding Site Topology and Ligand Interactions

Allosteric modulators of mGlu receptors typically bind to a pocket located within the transmembrane domain (TMD) of the receptor. tdx.cat This is in contrast to orthosteric agonists which bind to the extracellular Venus Flytrap (VFT) domain. nih.govnih.govresearchgate.net The allosteric binding site for PAMs in mGlu4 is located within the 7-transmembrane (7TM) domain. nih.govresearchgate.netresearchgate.net

Identification of Binding Pockets within the Transmembrane Domain

Studies involving mutagenesis and molecular docking have indicated the existence of distinct, and potentially overlapping, binding pockets for PAMs within the mGlu4 transmembrane domain. researchgate.netnih.govresearchgate.netnih.gov One proposed model suggests the presence of two overlapping pockets: a shallow pocket and a deeper pocket. researchgate.netnih.govnih.govsemanticscholar.org Some PAMs are thought to bind primarily to the upper, shallow pocket, while others may bind to the deeper pocket. nih.govsemanticscholar.org There is also a hypothesis that both binding pockets may exist in the mGlu4 homodimer, potentially accommodating two PAM molecules or with one pocket serving as a vestibule for the other. researchgate.netresearchgate.net

Computational Modeling and Docking Studies of this compound Binding

Computational modeling and docking studies have been employed to investigate the binding mode of this compound within the mGlu4 receptor. These studies suggest that this compound shares a similar binding mode to other related PAMs, localizing within the allosteric pocket inside the transmembrane domain of the mGlu4 receptor. nih.govresearchgate.netresearchgate.net Modeling has indicated that this compound may interact with residues in multiple regions within the 7TM domain. nih.gov Specifically, docking simulations have suggested that this compound can access residues in regions associated with both the upper and lower allosteric pockets, indicating a potential bitopic binding mode where it spans both sites. nih.govnih.gov

Role of Specific Receptor Residues in this compound Interaction

While specific residues critical for the interaction of this compound are often studied in the context of mutagenesis experiments with similar PAMs, the general allosteric binding site within the mGlu4 TMD involves interactions with residues from several transmembrane helices, including TM2, TM3, TM6, and TM7. researchgate.netresearchgate.net Mutagenesis studies with this compound and similar PAMs have supported a binding site located between helices TM2, 3, 6, and 7 in the active subunit. researchgate.netresearchgate.net The interaction with specific residues in TM5 and TM6 is also considered important for PAM binding and influencing intra-subunit TMD activation. researchgate.net

Functional Modalities: Allosteric Agonism and Positive Cooperativity

mGlu4 PAMs, including this compound, can exhibit both allosteric agonism and positive cooperativity with the orthosteric agonist. researchgate.netnih.gov Allosteric agonism refers to the ability of the PAM to activate the receptor to some extent even in the absence of the orthosteric agonist. researchgate.netnih.govuni-regensburg.de Positive cooperativity describes the enhancement of the orthosteric agonist's potency and/or efficacy when the PAM is bound. patsnap.comuni-regensburg.de

Studies have shown that this compound displays both of these functional modalities. researchgate.netnih.gov While this compound and another PAM, VU0155041, demonstrated equivalent efficacies in functional assays, this compound was significantly more effective at increasing the ability of the orthosteric agonist L-AP4 to stabilize the active conformation of the receptor. researchgate.netnih.gov This suggests that while both compounds can activate the receptor (allosteric agonism), this compound induces a stronger positive cooperativity with the orthosteric ligand. researchgate.netnih.gov

Data from functional assays illustrating the efficacy and cooperativity of this compound compared to other PAMs are presented in the table below:

Compoundlog(τB) (Efficacy)Increase in L-AP4 Potency (fold)
VU01550411.15 ± 0.384
This compound1.25 ± 0.4439

*Data derived from mGlu4 biosensor and second-messenger assays. researchgate.netnih.gov

The intrinsic agonist activity of mGlu4 PAMs is potentially linked to binding in a pocket homologous to the orthosteric binding site of class A GPCRs, while cooperativity might arise from binding to a secondary pocket that aligns with the Na+ binding pocket of class A GPCRs. researchgate.netnih.gov

Conformational Changes Induced by this compound Binding

The binding of ligands to GPCRs, including mGlu4, induces conformational changes that are crucial for receptor activation and downstream signaling. cas.cn For mGlu receptors, agonist binding to the VFT domain triggers structural changes that are transmitted through the cysteine-rich domain (CRD) to the 7TM domain, leading to the stabilization of an active state and G protein coupling. cas.cn

Allosteric modulators like this compound, by binding to the TMD, influence these conformational changes. While specific details on the precise conformational changes induced solely by this compound are still being elucidated, studies on mGlu receptors in general indicate that PAMs stabilize the active conformation of the TMD. csic.es The binding of PAMs to the allosteric site is thought to affect the relative orientation and movement of the transmembrane helices, facilitating the transition to an active state that favors G protein binding and activation. cas.cn The ability of this compound to induce a stronger positive cooperativity with the orthosteric agonist compared to some other PAMs suggests it may be particularly effective at stabilizing the fully active receptor conformation. researchgate.netnih.gov

Furthermore, studies investigating mGlu2/4 heterodimers have provided insights into how PAMs influence receptor conformation and signaling in a dimeric context. While this compound potentiated mGlu4 homodimers, it showed no effect on mGlu2/4 heterodimers in some assays, despite computational docking suggesting it interacts with residues in both upper and lower pockets. nih.govnih.govelifesciences.orgelifesciences.org This differential activity in homomers versus heteromers highlights the complex interplay of ligand binding and receptor conformation within different dimeric arrangements. nih.govnih.govnih.govelifesciences.orgelifesciences.org

Pharmacological Characterization of Vu0415374

In Vitro Potency and Efficacy in Recombinant Systems

In vitro studies utilizing recombinant systems have been instrumental in defining the potency and efficacy of VU0415374. These studies often employ functional assays to measure the compound's effects on receptor activity. elifesciences.orgub.edunih.goveurofinsdiscovery.comreactionbiology.com

Species-Specific Potency Profiles (e.g., Human vs. Rodent mGlu4)

Pharmacological characterization has included evaluating the activity of this compound and related compounds on both human and rodent mGlu4 receptors. Studies have utilized assays such as IP accumulation in cells expressing human mGlu4 and rat mGlu4. ice-biosci.commultispaninc.com While specific EC50 values for this compound on human mGlu4 in IP accumulation assays are not explicitly detailed in the provided information, related analogs have shown activity in the low micromolar range in this system. ice-biosci.com Comparisons between human and rat mGlu4 using IP accumulation assays for related compounds indicated slightly higher potencies on the rat isoform, although still within the micromolar range. multispaninc.com The difference in potency observed between IP and cAMP accumulation assays for mGlu4 PAMs, including analogs of optogluram (derived from this compound), has been suggested to be related to the intrinsic characteristics of each assay rather than the species isoform (human vs. rat mGlu4). ice-biosci.com

Specific quantitative data for this compound's potency on rat mGlu4 homodimers and mGlu2-4 heterodimers have been reported using TR-FRET and cAMP assays. elifesciences.orgprofacgen.com The pEC50 values (negative logarithm of the EC50) provide a measure of potency in these systems.

Table 1: Potency of this compound on Rat mGlu4 and mGlu2-4 in Functional Assays

Receptor SystemAssay TypepEC50 (Mean ± SEM)Reference
Rat mGlu4 homodimerTR-FRET5.6 ± 0.1 elifesciences.orgprofacgen.com
Rat mGlu4 homodimercAMP5.7 ± 0.1 elifesciences.orgprofacgen.com
Rat mGlu2-4 heterodimerTR-FRET5.6 ± 0.1 elifesciences.orgprofacgen.com
Rat mGlu2-4 heterodimercAMP5.7 ± 0.1 elifesciences.orgprofacgen.com

Note: pEC50 values are presented as reported in the source.

Efficacy Assessment in Functional Assays (e.g., cAMP, IP Accumulation, Calcium Mobilization, GIRK Activation)

The efficacy of this compound has been assessed in various functional assays that measure downstream signaling cascades activated by mGlu4 receptors. These include cAMP accumulation assays, which monitor the inhibition of adenylyl cyclase, a canonical signaling pathway for Group II and III mGluRs. elifesciences.orgice-biosci.comprofacgen.comionbiosciences.com IP accumulation assays, which involve the activation of the Gαq pathway often requiring a chimeric G protein for mGlu4, have also been used to evaluate the activity of mGlu4 PAMs like this compound. researchgate.netice-biosci.commultispaninc.com

This compound has demonstrated efficacy as a PAM by potentiating the effect of orthosteric agonists. elifesciences.orgresearchgate.netprofacgen.com It has also shown intrinsic agonist activity, acting as an allosteric agonist in some contexts. elifesciences.orgnih.govub.edu Studies using TR-FRET-based conformational sensors and cAMP assays have provided insights into its efficacy in activating rat mGlu4 homodimers and mGlu2-4 heterodimers. elifesciences.orgprofacgen.com While calcium mobilization and GIRK activation are functional readouts for other GPCRs and mGluRs, the provided information specifically highlights cAMP and IP accumulation assays in the context of this compound's characterization. nih.goveurofinsdiscovery.comreactionbiology.com

Receptor Subtype Selectivity Profiling

Assessing the selectivity of this compound against other receptor subtypes is crucial for understanding its potential specificity.

Selectivity Against Other Metabotropic Glutamate (B1630785) Receptor Subtypes (Group I, II, III)

Selectivity screening of compounds related to this compound has provided insights into its profile across the mGluR family. These related compounds were found to be devoid of activity at mGlu1, mGlu2, and mGlu5 receptors, which belong to Group I and Group II mGluRs. researchgate.net However, they demonstrated modulatory activity at mGlu7 and mGlu8 receptors, classifying them as Group III-preferring agents, similar to mGlu4. researchgate.net Activity on mGlu6, another Group III receptor, has also been mentioned in the context of analogs derived from this compound. researchgate.netresearchgate.netice-biosci.com

Table 2: Selectivity Profile of this compound (and Related Compounds) Against mGluR Subtypes

mGluR GroupSubtypeActivityReference
Group ImGlu1Devoid of activity (related compounds) researchgate.net
Group ImGlu5Devoid of activity (related compounds) researchgate.net
Group IImGlu2Devoid of activity (related compounds) researchgate.net
Group IImGlu3Not explicitly stated, likely low/devoid-
Group IIImGlu4Positive Allosteric Modulator (PAM) elifesciences.orgresearchgate.netresearchgate.netnih.govub.edu
Group IIImGlu6Modulatory activity (analogs) researchgate.netresearchgate.netice-biosci.com
Group IIImGlu7Modulatory activity (related compounds) researchgate.net
Group IIImGlu8Modulatory activity (related compounds) researchgate.net

Modulation of Endogenous Ligand Activity

As a positive allosteric modulator, a key aspect of this compound's pharmacological profile is its ability to modulate the activity of the endogenous orthosteric ligand, glutamate, at the mGlu4 receptor. Allosteric modulators bind to a site distinct from the orthosteric binding site and can influence the affinity and/or efficacy of the endogenous ligand.

This compound has been shown to potentiate the effect of orthosteric agonists like L-AP4 at the mGlu4 receptor. researchgate.net This potentiation means that in the presence of this compound, a lower concentration of the endogenous ligand or orthosteric agonist is required to achieve a given level of receptor activation, or a greater maximal response can be achieved. nih.gov Furthermore, this compound's classification as an ago-PAM indicates that it possesses intrinsic agonist activity even in the absence of the orthosteric ligand, while also enhancing the effect of the endogenous ligand when present. elifesciences.orgnih.govub.edu Studies on mGlu2-4 heterodimers have also shown that while this compound primarily potentiated mGlu4 homodimers, it exhibited synergistic action with an mGlu2 PAM in the presence of glutamate on the heterodimer in a functional cAMP assay. elifesciences.orgprofacgen.com

Potentiation of Orthosteric Agonist Responses (e.g., L-AP4)

This compound has been shown to potentiate the effects of orthosteric agonists, such as L-AP4, at mGlu4 receptors. elifesciences.orgnih.gov Studies using techniques like TR-FRET (Time-Resolved Förster Resonance Energy Transfer) have demonstrated that this compound potentiates the mGlu4 homodimer response, particularly in the presence of glutamate at a low effective concentration (EC20). elifesciences.orgnih.govresearchgate.net This potentiation indicates that this compound enhances the efficacy or apparent affinity of the orthosteric agonist binding to the mGlu4 receptor. elifesciences.orgnih.gov While this compound primarily potentiated the mGlu4 homodimer, its effect on mGlu2-4 heterodimers in the presence of glutamate EC20 alone was reported as very weak or negligible. elifesciences.orgnih.govresearchgate.net

Agonist-Independent Receptor Activation

Research suggests that this compound may also possess agonist activity independent of the orthosteric binding site. Some studies indicate that this compound can induce a dose-dependent activation of mutant mGlu4 receptors that are insensitive to glutamate due to a mutation in the glutamate binding site. researchgate.net This finding supports the notion that this compound can activate the receptor through its allosteric binding site within the transmembrane (7TM) domain, even in the absence of orthosteric agonist binding. researchgate.netnih.gov This characteristic classifies this compound as an ago-PAM (agonist-positive allosteric modulator). nih.gov

Characterization in Native and Heterodimeric Receptor Systems

The activity of this compound has also been explored in more complex biological systems, including neuronal cell lines expressing native receptors and in the context of mGlu2/4 heterodimers.

Investigation of mGlu2/4 Heterodimer Modulation by this compound

The modulation of mGlu2/4 heterodimers by this compound has been a key area of research. While this compound primarily potentiates the mGlu4 homodimer, its effect on the mGlu2-4 heterodimer when applied alone with a low concentration of glutamate is minimal. elifesciences.orgnih.govresearchgate.net However, a significant finding is the synergistic potentiation of the glutamate response in mGlu2-4 heterodimers when this compound is co-applied with an mGlu2 PAM like BINA. elifesciences.orgnih.govresearchgate.netresearchgate.net This synergistic effect, observed in both TR-FRET and cAMP assays, is considered a pharmacological fingerprint for identifying mGlu2-4 heterodimers. elifesciences.orgnih.govresearchgate.net

Further investigations using techniques like CODA-RET (Complemented Donor-Acceptor Resonance Energy Transfer) suggest that this compound can access both allosteric binding pockets within the mGlu2/4 heterodimer but is unable to potentiate activity on its own in this context. researchgate.netnih.govresearchgate.net This indicates a complex interaction with the heterodimeric receptor, where its ability to modulate activity is dependent on the presence and activity of the mGlu2 protomer or co-applied mGlu2 PAMs. elifesciences.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net Molecular docking studies propose that this compound may span both allosteric binding sites within the mGlu4 7TM domain, potentially contributing to its higher apparent affinity compared to some other mGlu4 PAMs. researchgate.netresearchgate.netnih.gov

Pharmacological Effects of this compound

Receptor/SystemOrthosteric AgonistThis compound EffectNotesSource
mGlu4 HomodimerL-AP4 (or Glutamate)PotentiationPotentiation observed in the presence of orthosteric agonist. elifesciences.orgnih.gov
mGlu4 HomodimerNoneAgonist activity (Ago-PAM)Observed with glutamate-insensitive mutant receptors. researchgate.netnih.gov
mGlu2-4 HeterodimerGlutamate (EC20)Very weak or no potentiation aloneEffect is minimal when applied without an mGlu2 PAM. elifesciences.orgnih.govresearchgate.net
mGlu2-4 HeterodimerGlutamate (EC20)Synergistic potentiation with mGlu2 PAM (BINA)Considered a pharmacological fingerprint for heterodimers. elifesciences.orgnih.govresearchgate.netresearchgate.net
mGlu2-4 HeterodimerL-AP4Unable to potentiate activity alone (CODA-RET)Can access binding pockets but doesn't potentiate L-AP4 response. researchgate.netnih.govresearchgate.net
Native Neuronal CellsN/AEffects consistent with mGlu2-4 heterodimersSynergistic effects with mGlu2 and mGlu4 ligands observed. elifesciences.orgnih.govelifesciences.org

Structure Activity Relationship Sar Studies and Derivative Development Based on Vu0415374

Structural Determinants for mGlu4 PAM Potency and Efficacy

Further insights into the structural determinants have come from studies investigating the binding pockets of mGlu4 PAMs. It has been shown that PAMs binding to different regions within the mGlu4 transmembrane domain's allosteric pocket can exhibit different activity profiles on mGlu4/4 homodimers versus mGlu2/4 heterodimers. nih.govresearchgate.net Specifically, PAMs that bind in the lower part of the allosteric pocket are efficacious in mGlu4/4 homomers but inactive at mGlu2/4 heteromers, while those binding in the upper pocket are active at both. nih.govresearchgate.net VU0415374 has been shown to access both allosteric binding pockets and binds mGlu2/4 heterodimers but does not potentiate their activity. nih.gov

Studies have also indicated that the intrinsic agonist activity of mGlu4 PAMs might be linked to binding in a pocket homologous to the orthosteric binding site of class A GPCRs, while cooperativity could arise from binding in a secondary pocket resembling the Na+ binding pocket of class A GPCRs. researchgate.net

Design and Synthesis of this compound Analogs

The N-phenylpicolinamide scaffold of this compound has served as a template for the design and synthesis of numerous analogs aimed at optimizing various pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. acs.orgrsc.org

Rational Design Strategies

Rational design strategies for developing this compound analogs have involved making modifications to different parts of the molecule to probe the SAR. This includes evaluating heterocyclic replacements, as well as changes to aryl and carbocyclic groups. acs.org The goal is to identify structural changes that enhance desired interactions with the mGlu4 receptor allosteric site while minimizing off-target activity, particularly at other mGlu subtypes like mGlu6 and mGlu8. researchgate.netub.edu Computational analysis, including molecular docking studies, has been utilized to understand the binding mode of these allosteric modulators and guide the design of new analogs. researchgate.netnih.gov

Modifications to the N-Phenyl-Picolinamide Scaffold

Modifications to the N-phenyl-picolinamide scaffold have been a key aspect of developing this compound analogs. This includes exploring different substituents on the phenyl ring and the picolinamide (B142947) moiety. rsc.org For example, replacing the picolinamide group with a five-membered heterocyclic moiety in Optogluram-like structures has shown a positive impact on selectivity against mGlu6. ub.edu

While the N-phenylpicolinamide template has been fruitful for identifying compounds with good affinity for mGlu4, optimization efforts have sometimes faced challenges, such as "steep" or "flat" SAR, making it difficult to systematically improve properties. rsc.orgsemanticscholar.org Additionally, modifications intended to enhance mGlu4 activity or improve pharmacokinetics have occasionally led to crossover activity at other mGlu subtypes, particularly mGlu4. scispace.com

Data from SAR studies on N-(4-acetamido)-phenylpicolinamides, including this compound, have been generated using various assays, such as calcium mobilization assays in CHO cells expressing human mGlu4 and GIRK channel assays in HEK cells expressing rat mGlu4. acs.org These studies have provided valuable data on the potency and relative efficacy of different analogs. acs.org

Development of Photoswitchable Ligands Derived from this compound

A significant area of derivative development based on this compound is the creation of photoswitchable ligands. This approach, known as photopharmacology, aims to achieve spatiotemporal control over receptor activity using light. researchgate.netnih.govresearchgate.net

Azologization Approaches and Photoswitchable Properties

Photoswitchable mGlu4 PAMs have been designed by applying an azologization strategy to this compound. researchgate.netnih.gov This involves replacing amide groups within the this compound structure with azo bonds (N=N), which can undergo reversible photoisomerization between trans and cis configurations upon illumination with different wavelengths of light. researchgate.netnih.gov Optogluram is an example of a photoswitchable allosteric ligand for mGlu4 that was developed using this strategy on this compound. researchgate.netnih.govub.eduresearchgate.net

These photoswitchable compounds exhibit different pharmacological properties depending on their isomeric state. For instance, trans-optogluram (in the dark) shows nanomolar mGlu4 PAM potency, while illumination at 380 nm decreases its potency due to isomerization to the cis form. nih.gov The trans isomer can be recovered by illumination with 500 nm light or by thermal relaxation. nih.gov

Impact of Photoswitching on Pharmacological Profile

The photoswitching ability of these derivatives allows for light-dependent control over mGlu4 activity. researchgate.netnih.govresearchgate.net This can lead to a photoinduced potency shift, where the activity of the compound changes upon illumination. researchgate.net Analogs of Optogluram, such as Optogluram-2, have been developed to improve the photoswitching properties and selectivity. researchgate.netnih.gov Optogluram-2, for example, showed enhanced photoswitching behavior and improved selectivity for mGlu4 over mGlu6 and mGlu8 compared to Optogluram. researchgate.netnih.govub.edu The faster cis-to-trans relaxation rate of Optogluram-2 may contribute to more significant mGlu4 photoswitching. nih.gov

These photoswitchable PAMs, like Optogluram-2, can act as both PAMs and allosteric agonists depending on the light conditions. researchgate.netnih.gov The ability to control mGlu4 activity with light provides a valuable tool for studying the specific role of mGlu4 in complex biological systems with high spatial and temporal precision. researchgate.netnih.govresearchgate.net

Here is a table summarizing some data points related to the potency of this compound and some photoswitchable derivatives:

CompoundmGlu4 PAM Potency (EC50)ConditionsSource
This compound-Dark researchgate.net
OptogluramNanomolarDark nih.gov
OptogluramDecreased potency380 nm light nih.gov
Optogluram-2Slightly less potent than OptogluramDark ub.edu
Optogluram-2Improved photoswitching380 nm light nih.gov

Here is another table showing comparative efficacy data for this compound and VU0155041:

Compoundlog(τB) (Efficacy)Increase in L-AP4 ability to stabilize active conformationSource
VU01550411.15 ± 0.384 times researchgate.net
This compound1.25 ± 0.4439 times researchgate.net

Molecular Switches Governing Functional Selectivity and Subtype Specificity

This compound is characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). acs.org Allosteric modulators, which bind to sites distinct from the orthosteric ligand binding site, offer a promising avenue for achieving greater receptor subtype selectivity compared to orthosteric ligands, as allosteric sites tend to be less conserved across receptor subtypes. acs.orgd-nb.infonih.gov Within the context of metabotropic glutamate receptors (mGlus), subtle structural modifications in allosteric modulators can act as "molecular switches" or "chemical switches," leading to notable shifts in their pharmacological profile, including changes in functional selectivity, binding mode, or subtype specificity. d-nb.infotdx.catresearchgate.net

While this compound is described as being "group III mGlu preferring," it does not exhibit complete selectivity for mGlu4 over other mGlu receptor subtypes. acs.org Research into the molecular determinants of this compound's interaction with mGlu4 suggests it binds within the allosteric site located in the transmembrane domain (7TM) of the receptor. Molecular docking studies indicate that this compound may interact with both upper and lower sub-pockets within the mGlu4 allosteric binding site. nih.gov Specific structural features of the ligand, such as the pyridine (B92270) ring present in this compound and related compounds, have been hypothesized to engage in interactions like pi-pi stacking with residues in the receptor binding pocket, potentially contributing to differences in potency and selectivity across subtypes like mGlu6 and mGlu8. researchgate.net

The complexity of mGlu receptor pharmacology is further highlighted by their ability to form both homodimers and heterodimers, which can exhibit distinct pharmacological properties. Studies investigating the activity of allosteric modulators on mGlu2/4 heterodimers have revealed differential effects compared to their activity on mGlu4 homodimers. For instance, while this compound functions as a PAM at mGlu4 homodimers, it has been shown to bind to mGlu2/4 heterodimers but is unable to potentiate their activity in certain assays. nih.govnih.govelifesciences.org This contrasts with the behavior of other mGlu4 PAMs, such as VU0155041, which can potentiate the activity of mGlu2/4 heterodimers. nih.govelifesciences.org This differential activity on dimeric receptor complexes underscores how the molecular environment of the receptor, influenced by dimerization, can act as a determinant of allosteric modulator efficacy and contribute to subtype specificity or functional selectivity at the level of the dimer.

The concept of functional selectivity (also known as biased agonism) describes the phenomenon where different ligands binding to the same receptor can selectively activate distinct downstream signaling pathways. frontiersin.orgnih.govwikipedia.orgnih.gov While the search results primarily characterize this compound in terms of its PAM activity and subtype preference, the observation of its differential effects on mGlu4 homodimers versus mGlu2/4 heterodimers suggests that the specific dimeric context can influence the functional outcome of ligand binding, representing a form of context-dependent functional selectivity or subtype specificity. Further detailed research, potentially involving analysis of signaling pathways activated by this compound in different mGlu receptor contexts (homodimers vs. heterodimers), would be necessary to fully elucidate the extent of its functional selectivity.

Preclinical Research Applications and Potential Therapeutic Relevance

Utility of VU0415374 as a Pharmacological Research Tool

This compound serves as a key pharmacological tool in the study of mGlu4 receptors. Its function as a PAM allows researchers to enhance the activity of the receptor in the presence of its endogenous ligand, glutamate (B1630785), providing a method to probe mGlu4 function without directly activating the orthosteric site. elifesciences.orgnih.govresearchgate.netacs.orgresearchgate.net

Probing mGlu4 Receptor Physiology in In Vitro Systems

In vitro studies have extensively utilized this compound to characterize the pharmacological properties of mGlu4 receptors and to understand their signaling pathways. It has been employed in functional high-throughput screening (HTS) campaigns aimed at identifying novel mGlu4 PAMs. acs.org

Research using cellular systems, such as Chinese hamster ovary (CHO) cells expressing human mGlu4 coupled to a chimeric G protein (Gqi5) to measure calcium mobilization, has been instrumental in assessing the potency and efficacy of this compound. acs.org Similarly, studies employing HEK cells expressing rat mGlu4 in conjunction with G protein-regulated inwardly rectifying potassium (GIRK) channels have utilized thallium flux assays to evaluate the compound's activity. acs.org These in vitro approaches allow for controlled environments to dissect the specific interactions of this compound with the mGlu4 receptor.

Furthermore, this compound has been used in conjunction with techniques like TR-FRET (Time-Resolved Förster Resonance Energy Transfer) mGluR conformational sensors to investigate the conformational changes induced by PAMs and to study the properties of mGlu4 homodimers and mGlu2-4 heterodimers. elifesciences.orgnih.gov These studies have indicated that this compound primarily potentiates the activity of the mGlu4 homodimer. elifesciences.orgnih.gov Computational modeling studies have also provided insights into the potential binding mode of this compound within the allosteric pocket of the mGlu4 receptor transmembrane domain. researchgate.net

Application in Ex Vivo Brain Slice Studies

Ex vivo brain slice preparations offer a valuable system to study neuronal circuits and synaptic transmission while preserving the tissue's complex cellular architecture and connectivity. oncotarget.comcreative-biolabs.comfrontiersin.orgnih.gov These preparations are amenable to pharmacological manipulation and electrophysiological recordings, allowing researchers to investigate the effects of compounds like this compound on neuronal activity in a more physiologically relevant context than dissociated cell cultures. creative-biolabs.com

While the provided information highlights the general utility of ex vivo brain slices for pharmacological testing and studying various neurological conditions, including neurodegeneration and epilepsy oncotarget.comcreative-biolabs.comfrontiersin.orgnih.gov, specific detailed research findings on the application of this compound in ex vivo brain slice studies were not extensively detailed in the search results. However, given its use as a tool to probe mGlu4 receptor physiology, ex vivo brain slices would represent a logical experimental system to investigate the compound's effects on mGlu4-mediated synaptic function and network activity in specific brain regions.

Investigations in Preclinical Models of Neurological Disorders

The implication of mGlu4 receptors in various neurological conditions has led to investigations into the potential therapeutic relevance of mGlu4 PAMs like this compound in preclinical animal models. acs.orgresearchgate.netresearchgate.net These studies aim to assess the efficacy of modulating mGlu4 activity in ameliorating disease-relevant phenotypes.

Modulation of Motor Deficits in Animal Models of Parkinson's Disease

Parkinson's disease (PD) is a neurodegenerative disorder characterized by motor deficits resulting from the loss of dopaminergic neurons. mGlu4 receptors are strategically located in brain regions involved in motor control, making them a target for PD treatment. acs.org Preclinical studies have explored the effects of this compound in animal models of PD. targetmol.cnacs.orgresearchgate.net

This compound has been reported to be active in acute rodent models of Parkinson's disease. acs.org Specifically, it has been linked to studies utilizing the haloperidol-induced catalepsy (HIC) model, a pharmacological model used to assess potential anti-Parkinsonian agents by measuring the rigidity induced by haloperidol. targetmol.cn While specific data tables detailing the extent of motor deficit modulation by this compound in these models were not provided in the search results, the mention of its activity suggests a potential beneficial effect on motor symptoms in preclinical PD settings. Other mGlu4 PAMs have also demonstrated efficacy in various Parkinson's disease models. researchgate.netacs.org

Efficacy in Preclinical Models of Epilepsy

Epilepsy is characterized by recurrent seizures resulting from abnormal neuronal excitability. mGlu4 receptors are thought to play a role in regulating neuronal activity and synaptic transmission, suggesting a potential involvement in seizure genesis and propagation. acs.org Investigations into the efficacy of mGlu4 PAMs, including this compound, have been conducted in preclinical models of epilepsy. researchgate.netacs.org

Effects in Animal Models of Anxiety and Fear Processing

Anxiety disorders and abnormal fear processing involve dysregulation of neuronal circuits where mGlu4 receptors are present. acs.org The potential anxiolytic effects of modulating mGlu4 activity have been explored in preclinical studies using animal models of anxiety. researchgate.netacs.orgresearchgate.net

Analgesic Potential in Preclinical Pain Models

Research has indicated that modulating mGlu4 receptors can have analgesic effects. tdx.cat this compound, as a mGlu4 PAM, has been investigated for its potential to alleviate pain in preclinical models. tdx.catnih.gov Studies using photoswitchable derivatives of this compound, such as optogluram and optogluram-2, have demonstrated the ability to control pain sensitivity in animal models of inflammatory and neuropathic pain by modulating mGlu4 activity, particularly in brain regions like the amygdala. nih.govresearchgate.net While direct studies specifically detailing the analgesic effects of this compound itself in pain models were not extensively found in the search results, its role as a precursor to photoswitchable compounds with demonstrated analgesic effects in preclinical pain models suggests its relevance in this area of research. nih.govresearchgate.net

Exploration of Alternative Biological Activities and Cross-Target Interactions

Beyond its primary activity as an mGlu4 PAM, the potential for this compound to interact with other biological targets and exhibit alternative activities has been explored. nih.govcore.ac.ukfigshare.com

Bioinformatics-Predicted Roles (e.g., Sodium Ion Channel Inhibition)

Bioinformatics approaches can be used to predict potential drug targets and interactions based on structural and functional data. cqvip.comcqvip.comuestc.edu.cn While specific detailed bioinformatics predictions for this compound regarding sodium ion channel inhibition were not prominently featured in the search results, the compound has been listed in the context of potential sodium channel blockers. figshare.com This suggests that bioinformatics analyses may have indicated a potential interaction with sodium ion channels, warranting further investigation. Sodium channels are crucial in pain signaling, and their inhibition is a known strategy for analgesia. nih.govlitfl.com

Mechanistic Validation of Off-Target Effects in Preclinical Contexts

Mechanistic studies are crucial to validate predicted off-target effects and understand the full pharmacological profile of a compound. Research has indicated that this compound, or related compounds, may exhibit off-target effects. core.ac.uk One study noted an off-target effect causing a false positive in assays, although the exact identity of the target was not yet known, it was understood to be a protein allowing for thallium flux outside of GIRK activation. core.ac.uk While direct mechanistic validation specifically for sodium ion channel inhibition by this compound was not detailed in the provided search results, the exploration of alternative biological activities and the acknowledgment of off-target effects in preclinical contexts highlight the importance of comprehensive profiling of compounds like this compound. nih.govcore.ac.uk Understanding these interactions is vital for interpreting preclinical results and guiding further research.

Conclusion and Future Directions in Vu0415374 Research

Current Understanding and Gaps in Knowledge

Current understanding positions VU0415374 as a tool compound valuable for studying mGlu4 receptor activity and the mechanisms of allosteric modulation medchemexpress.comacs.org. It was identified through high-throughput screening and has been used to investigate the binding pockets within the transmembrane domain of mGlu4 receptors acs.orgresearchgate.net. Studies have shown that this compound can act as a PAM for mGlu4 homodimers researchgate.netnih.gov. Interestingly, research exploring mGlu2/4 heterodimers revealed that while this compound interacts with residues in both the upper and lower allosteric pockets of the mGlu4 protomer, it showed no PAM effect on the mGlu2/4 heterodimer, unlike PAMs that bind exclusively to the upper pocket nih.gov. This highlights a gap in fully understanding the differential effects of allosteric modulators on homodimeric versus heterodimeric receptor complexes.

While this compound's interaction with mGlu4 has been studied, a comprehensive understanding of its precise binding pose and the conformational changes it induces at a high-resolution structural level, particularly in different receptor states (e.g., active vs. inactive, homodimer vs. heterodimer), remains an area with knowledge gaps. Although computational docking simulations suggest interactions with both upper and lower pockets in mGlu4, the functional consequence of these interactions appears to differ depending on the receptor's dimerization state nih.gov. Further research is needed to fully elucidate the molecular determinants of this compound's activity profile and the reasons behind its lack of effect on mGlu2/4 heterodimers despite predicted binding interactions.

Methodological Advancements in Allosteric Modulator Research

The field of allosteric modulator research has benefited significantly from methodological advancements that are relevant to compounds like this compound. Computational methodologies have become increasingly important for identifying and characterizing allosteric sites and guiding the design of allosteric modulators rsc.orgnih.govresearchgate.net. Techniques such as molecular dynamics (MD) simulations, enhanced sampling methods, normal mode analysis (NMA), evolutionary conservation analysis, and machine learning (ML) approaches are now employed to understand complex allosteric mechanisms rsc.orgnih.gov. Advanced tools like AlphaFold are enhancing the understanding of protein structures and facilitating the design of selective allosteric modulators rsc.org.

Experimental techniques have also seen advancements. X-ray crystallography, NMR spectroscopy, and HDXMS provide structural and dynamic insights into allosteric interactions nih.gov. Single-molecule imaging techniques are offering higher resolution structural data correlated with functional information for membrane proteins like ion channels and transporters, which are also subject to allosteric modulation frontiersin.org. Chip-based high-throughput systems and advanced electrophysiological techniques are being used to identify modulators and study protein function in native cells frontiersin.org. The use of techniques like CODA-RET (complemented donor-acceptor resonance energy transfer) has been instrumental in distinguishing signaling from defined mGlu heterodimers or homodimers, providing a valuable tool for dissecting the effects of compounds like this compound on different receptor complexes researchgate.netnih.gov. These advancements provide powerful tools for future studies on this compound and its interactions.

Future Research Avenues for this compound and its Derivatives

Future research avenues for this compound and its derivatives are numerous, particularly in light of the identified gaps in knowledge and the available methodological advancements.

Detailed Mechanistic Studies: Further high-resolution structural studies, potentially using cryo-EM or advanced crystallography, in complex with mGlu4 homodimers and mGlu2/4 heterodimers are crucial to definitively map the binding site(s) of this compound and understand the conformational changes induced upon binding in different receptor contexts. Integrating these experimental structures with sophisticated computational simulations can provide a detailed dynamic picture of the allosteric mechanism.

Investigating Differential Activity: Elucidating the precise reasons for this compound's lack of activity at mGlu2/4 heterodimers, despite predicted binding, is a key future direction. This could involve site-directed mutagenesis guided by computational predictions and functional assays to identify residues critical for differential modulation of homodimers versus heterodimers.

Structure-Activity Relationship (SAR) Expansion: While initial SAR studies led to the discovery of this compound acs.org, further exploration of derivatives could focus on modifying the compound to potentially gain activity at heterodimeric receptors or improve selectivity profiles. This could involve rational design based on structural insights and computational modeling.

Development of Photoswitchable Derivatives: this compound has served as a scaffold for developing photoswitchable allosteric modulators like Optogluram and Alloswitch-1, which allow for light-dependent control of receptor activity researchgate.netcsic.esmdpi.comresearchgate.net. Future research can focus on developing more selective and potent photoswitchable derivatives based on the this compound scaffold, enabling precise spatiotemporal control of mGlu4 activity in research settings medchemexpress.comresearchgate.net.

Exploring Therapeutic Potential: While the article strictly excludes dosage and safety, the underlying research on allosteric modulators like this compound is often driven by their potential as therapeutic agents for neurological and psychiatric disorders where mGlu receptors are implicated acs.orgnih.govnih.gov. Future research avenues, within the scope of understanding the compound's mechanism and properties, could involve exploring its utility as a research tool in disease models relevant to mGlu4 function. For instance, given the potential link between mGlu4 and conditions like Parkinson's disease, epilepsy, and anxiety, this compound could be used to probe the role of mGlu4 in these contexts acs.org. Recent studies also suggest a potential role for this compound as a sodium ion channel inhibitor with implications for conditions like COPD combined with NASH, suggesting broader research applications beyond mGlu4 frontiersin.orgfrontiersin.org.

These future directions, supported by advanced methodologies, aim to deepen the understanding of this compound's pharmacological profile and its potential as a research tool or a starting point for the development of novel therapeutic agents targeting mGlu4 and potentially other related receptors.

Q & A

Q. What pharmacokinetic parameters distinguish VU0415374 from structurally related mGlu4 PAMs like VU0366037 and VU0366038?

  • Methodological Answer : Compare plasma and brain pharmacokinetic profiles using metrics such as AUC (Area Under the Curve), Cmax (maximum concentration), and brain-to-plasma AUC ratios. For example, this compound exhibits a brain-to-plasma AUC ratio of 0.33, significantly lower than VU0366037 (1.04) but higher than VU0366038 (0.2). These differences suggest structural variations influence blood-brain barrier penetration . To replicate, use rodent models with standardized dosing (e.g., 10 mg/kg oral administration) and measure concentrations via LC-MS/MS.

Q. How can researchers optimize experimental designs to assess this compound’s target engagement in the CNS?

  • Methodological Answer : Prioritize time-course studies focusing on Tmax (time to maximum concentration), which for this compound is 0.5 hours post-administration, indicating rapid absorption. Pair this with brain homogenate analysis to quantify compound levels at peak efficacy windows. Validate target engagement using ex vivo receptor occupancy assays or in vivo electrophysiology to correlate pharmacokinetics with functional modulation .

Q. What structural features of this compound contribute to its selectivity for mGlu4 homodimers over heterodimers?

  • Methodological Answer : Conduct molecular docking studies and site-directed mutagenesis to map interactions within the mGlu4 transmembrane (TM) domain’s allosteric binding pocket. Evidence shows this compound binds to mGlu4’s TM6/7 interface but fails to potentiate mGlu2/4 heterodimers due to steric hindrance or lack of cooperative activation. Use cryo-EM or X-ray crystallography for structural validation .

Advanced Research Questions

Q. How do discrepancies in this compound’s efficacy across mGlu4 homodimer vs. mGlu2/4 heterodimer models inform receptor activation mechanisms?

  • Methodological Answer : Employ CODA-RET (Covalent Domain Attachment Resonance Energy Transfer) assays to monitor conformational changes in heterodimers. Studies reveal that this compound does not alter L-AP4 (agonist) concentration-response curves in mGlu2/4 heterodimers, suggesting its action is restricted to homodimers. Pair this with PAM competition assays using selective mGlu2 and mGlu4 modulators to dissect cooperative binding .

Q. What experimental strategies resolve contradictions in brain exposure data between this compound and analogs with similar structures?

  • Methodological Answer : Perform comparative studies controlling for variables like protein binding, efflux transporter activity (e.g., P-gp inhibition assays), and metabolic stability. For instance, VU0366037’s higher brain AUC (681 ng·hr/g vs. This compound’s 312 ng·hr/g) may stem from reduced efflux or enhanced passive diffusion. Use transgenic rodent models lacking specific transporters to isolate contributing factors .

Q. How can researchers leverage this compound’s limited heterodimer activity to probe mGlu4-specific signaling pathways?

  • Methodological Answer : Design experiments using heterodimer-deficient cell lines (e.g., CRISPR-edited mGlu2 KO models) to isolate mGlu4 homodimer signaling. Combine this with pathway-specific inhibitors (e.g., Gαi/o blockers) and transcriptomic profiling to identify downstream targets uniquely regulated by homodimers. This approach minimizes confounding effects from heterodimer crosstalk .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies with high inter-subject variability?

  • Methodological Answer : Apply mixed-effects models to account for variability in pharmacokinetic/pharmacodynamic (PK/PD) data. Use tools like nonlinear regression (e.g., Hill equation) for EC50/IC50 calculations, and incorporate covariates like sex, age, or genetic background. Validate robustness via bootstrapping or Bayesian hierarchical modeling .

Methodological Guidance for Contradiction Analysis

Q. How should researchers prioritize conflicting data on this compound’s in vivo efficacy versus in vitro potency?

  • Methodological Answer : Adopt the "principal contradiction" framework: Identify the most critical variable influencing discrepancies (e.g., brain penetration limitations in vivo). Validate hypotheses using intracerebroventricular (ICV) administration to bypass systemic barriers. Cross-reference in vitro potency (e.g., mGlu4 EC50) with free brain concentrations to calculate target engagement margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.